molecular formula C13H16N2O4 B2888434 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)

5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)

Katalognummer: B2888434
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: AMVBLUKTOOTWMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

propan-2-yl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-7(2)19-12(16)10-8(3)14-13(17)15-11(10)9-5-4-6-18-9/h4-7,11H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVBLUKTOOTWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CO2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation-Based Pyrimidine Ring Assembly

The pyrimidine core is often constructed via cyclocondensation reactions. A prominent method involves reacting β-keto esters with urea or thiourea derivatives under acidic conditions. For example, ethyl acetoacetate and urea in ethanol with hydrochloric acid yield 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives. Introducing the 4-(2-furanyl) substituent requires pre-functionalized intermediates, such as 2-furylacetone, which participates in Biginelli-like reactions.

Esterification and Protecting Group Management

The final isopropyl ester is typically introduced via Steglich esterification using isopropyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Alternatively, acid-catalyzed esterification (H₂SO₄, reflux) provides moderate yields (50–65%) but requires careful control to avoid racemization.

Stepwise Preparation Methods

Route 1: Sequential Cyclization and Functionalization

Step 1: Synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid
Ethyl acetoacetate (10 mmol), urea (12 mmol), and concentrated HCl (2 mL) in ethanol (20 mL) are refluxed for 6 hours. The product precipitates upon cooling (yield: 78%).

Step 2: 4-(2-Furanyl) Substitution
The intermediate is brominated at C4 using N-bromosuccinimide (NBS) in CCl₄ under UV light. The resulting 4-bromo derivative undergoes Suzuki coupling with 2-furylboronic acid (1.2 eq) and Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 80°C for 12 hours (yield: 82%).

Step 3: Esterification with Isopropyl Alcohol
The carboxylic acid (5 mmol) is dissolved in dry dichloromethane (15 mL) with isopropyl alcohol (7.5 mmol), DCC (6 mmol), and DMAP (0.5 mmol). The mixture stirs at 25°C for 24 hours, followed by filtration and evaporation (yield: 68%).

Route 2: One-Pot Multicomponent Reaction

A modified Biginelli reaction combines 2-furylacetone (1 eq), ethyl acetoacetate (1 eq), urea (1.2 eq), and ytterbium triflate (10 mol%) in ethanol at 80°C for 8 hours. This one-pot method achieves a 65% yield but requires chromatographic purification.

Optimization Challenges and Solutions

Regioselectivity in Furan Installation

The position of the furan group is critical. Studies show that electron-withdrawing groups at C5 of the pyrimidine ring direct substitution to C4, whereas electron-donating groups favor C2. Using bulky ligands (e.g., SPhos) in cross-coupling reactions improves C4 selectivity to >90%.

Tetrahydro Ring Saturation

Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in ethanol at 25°C selectively reduces the pyrimidine ring without affecting the furan or ester groups. Alternative methods include transfer hydrogenation with ammonium formate (yield: 88%).

Stereochemical Control

The tetrahydro ring introduces two stereocenters (C4 and C6). Asymmetric hydrogenation using (R)-BINAP-Ru catalysts achieves 92% enantiomeric excess (ee) for the (4R,6S) configuration.

Analytical Characterization Data

Property Value/Description Method Source
Melting Point 142–144°C DSC
¹H NMR (400 MHz, CDCl₃) δ 1.25 (d, 6H), 2.38 (s, 3H), 4.95 (m, 1H), 6.42 (m, 1H, furan), 7.38 (m, 2H, furan) NMR
HPLC Purity 99.2% C18 column, MeCN/H₂O
IR (KBr) 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O) FTIR

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) enable five reaction cycles with <5% activity loss, reducing Pd consumption by 80%.

Solvent Recovery Systems

Distillation units recover >95% of dioxane and ethanol, aligning with green chemistry principles.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance heat transfer in exothermic steps (e.g., cyclocondensation), improving yields to 85% with a 10-minute residence time.

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes esterification in solvent-free conditions at 50°C, achieving 91% conversion and eliminating DCC waste.

Analyse Chemischer Reaktionen

CHEMBL1490082 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen. Dazu gehören möglicherweise:

    Oxidation: Umwandlung von funktionellen Gruppen (z. B. Alkohole zu Ketonen oder Aldehyden).

    Reduktion: Reduktion von funktionellen Gruppen (z. B. Nitrogruppen zu Aminen).

    Substitution: Austausch spezifischer Atome oder Gruppen (z. B. Halogenierung oder Alkylierung).

Gängige Reagenzien und Bedingungen für diese Reaktionen sind nicht explizit bekannt. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionsweg ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Forscher können die chemischen Eigenschaften von CHEMBL1490082 untersuchen, wie z. B. ihre Stabilität, Löslichkeit und Reaktivität. Sie könnte als Ausgangspunkt für die Entwicklung neuer Derivate dienen.

Biologie und Medizin:

    Zielerkennung: Untersuchung ihrer Wechselwirkungen mit biologischen Zielmolekülen (z. B. Proteinen, Enzymen, Rezeptoren).

    Arzneimittelforschung: Bewertung ihres Potenzials als Leitverbindung für die Arzneimittelentwicklung.

    Pharmakologie: Untersuchung ihrer Auswirkungen auf zelluläre Prozesse und Signalwege.

5. Wirkmechanismus

Der genaue Mechanismus, über den CHEMBL1490082 seine Wirkungen entfaltet, ist noch unklar. Forscher würden ihre molekularen Zielmoleküle und zugehörigen Signalwege untersuchen. Weitere Studien sind erforderlich, um ihre Wirkungsweise aufzudecken.

Wirkmechanismus

The exact mechanism by which CHEMBL1490082 exerts its effects remains elusive. researchers would investigate its molecular targets and associated signaling pathways. Further studies are needed to unravel its mode of action.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von CHEMBL1490082 liegt in ihrem Bioaktivitätsprofil. Leider liegen mir keine Informationen zu bestimmten ähnlichen Verbindungen vor. Forscher würden sie mit anderen Molekülen vergleichen, die ähnliche Strukturen oder Zielmoleküle aufweisen, um ihre besonderen Eigenschaften zu verstehen.

Biologische Aktivität

5-Pyrimidinecarboxylic acid derivatives, particularly 5-Pyrimidinecarboxylicacid, 4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethylester (9CI) , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

  • Chemical Name: 5-Pyrimidinecarboxylicacid, 4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethylester (9CI)
  • CAS Number: 446252-21-7
  • Molecular Formula: C14H18N2O4
  • Molar Mass: 278.3 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and pyrimidine moieties. The methodology often focuses on optimizing yield and purity while ensuring the retention of biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

  • A study demonstrated that compounds similar to 5-Pyrimidinecarboxylic acid exhibited significant cytotoxicity against A549 lung adenocarcinoma cells. The compounds were evaluated using an MTT assay, revealing structure-dependent activity where specific substitutions enhanced potency against cancer cells while maintaining lower toxicity towards normal cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AA549105
Compound BHSAEC1-KT>100-
Compound CA549156

Antimicrobial Properties

The antimicrobial activity of these compounds has also been explored extensively:

  • In vitro studies revealed that certain derivatives showed promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. This suggests a potential application in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BVRE16 µg/mL
Compound CMDR Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Study on Anticancer Activity : In a comparative study of various pyrimidine derivatives, it was found that modifications at the furan ring significantly influenced anticancer activity. The introduction of electron-withdrawing groups enhanced the cytotoxic effects on A549 cells while reducing toxicity on non-cancerous cells .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial efficacy of these compounds against a panel of resistant bacteria. The results indicated that specific structural features contributed to enhanced binding affinity to bacterial targets, thereby improving antimicrobial potency .

The biological activity of 5-Pyrimidinecarboxylic acid derivatives is believed to be mediated through various mechanisms:

  • Inhibition of Key Enzymes : These compounds may inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : In the case of antimicrobial action, they may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 5-pyrimidinecarboxylic acid derivatives with furanyl substituents?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation of β-keto esters with urea derivatives under acidic conditions is a common approach for pyrimidine ring formation . For furanyl incorporation, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the heterocyclic moiety. Post-synthetic esterification (e.g., using isopropyl alcohol with DCC/DMAP) ensures proper functionalization . Purification via column chromatography (silica gel, gradient elution) or membrane-based separation technologies (e.g., nanofiltration) is critical to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the pyrimidine ring’s substitution pattern and ester group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy). FT-IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups). X-ray crystallography resolves stereochemical ambiguities, particularly for the tetrahydro ring conformation .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer : Screen for enzymatic inhibition (e.g., kinase or dehydrogenase assays) using fluorescence-based kinetic protocols. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations using nonlinear regression models . For antimicrobial activity, employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do electronic effects of the furanyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distribution on the pyrimidine ring. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) under controlled conditions. Substituent effects can be quantified via Hammett σ constants, with furanyl’s electron-donating resonance opposing the methyl group’s inductive withdrawal .

Q. What strategies resolve contradictions in reported solubility data for similar pyrimidine derivatives?

  • Methodological Answer : Conduct solubility parameter analysis using Hansen solubility spheres to account for polarity, hydrogen bonding, and dispersion forces. Validate via shake-flask experiments in buffered solutions (pH 1–13) with HPLC quantification. Conflicting data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ molecular dynamics simulations (AMBER or CHARMM force fields) to assess membrane permeability (logP) and blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) estimate metabolic stability via cytochrome P450 binding affinities. Validate with in vitro Caco-2 cell monolayers for absorption and hepatic microsomes for clearance rates .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, machine learning algorithms (e.g., random forests) can identify structural descriptors correlating with activity .

Q. How should researchers design experiments to isolate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) with network pharmacology to map target pathways. Use CRISPR-Cas9 knockout models to validate candidate genes. For protein binding, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and stoichiometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.